molecular formula C21H28ClN5O3S B2738441 N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216581-55-3

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2738441
CAS No.: 1216581-55-3
M. Wt: 466
InChI Key: CQXUDAPJYLQRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a structurally complex small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 5, a 5-methoxybenzothiazole moiety, and a morpholine-propyl chain.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(23-24(15)2)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-14-16(28-3)5-6-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXUDAPJYLQRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Melting Points and Solubility

  • The target compound’s hydrochloride salt form likely enhances water solubility compared to neutral analogs like 3a (mp 133–135°C) or 3d (mp 181–183°C) . Morpholine’s hydrophilic nature may reduce crystallinity, as seen in morpholine-containing kinase inhibitors (e.g., mp ~150–170°C).
  • Chlorine or cyano substituents in analogs (e.g., 3b, 3d) increase melting points due to stronger intermolecular forces .

Spectroscopic Data

  • ¹H-NMR : The target compound’s spectrum would exhibit signals for the methoxy group (~δ 3.8–4.0 ppm), morpholine protons (~δ 2.4–3.5 ppm), and pyrazole methyl groups (~δ 2.6 ppm), aligning with patterns in 3a–3p .
  • MS (ESI) : A molecular ion peak at ~450–500 m/z is expected, similar to 3a (403.1 [M+H]⁺) and 3d (421.0 [M+H]⁺) .

Pharmacological and Binding Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Anticancer Activity : Chlorophenyl-substituted pyrazoles (e.g., 3b, 3e) inhibit tubulin polymerization (IC₅₀ ~1–5 µM), while morpholine derivatives often target PI3K/AKT pathways .
  • Antimicrobial Activity : Benzothiazole-containing analogs exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, suggesting the target compound may share this profile .
  • Solubility-Bioavailability Trade-offs: The morpholinopropyl chain in the target compound likely improves aqueous solubility over chlorophenyl analogs (e.g., 3b) but may reduce membrane permeability .

Biological Activity

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound integrates a benzothiazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H25N3O2SMolecular Weight 347.475 g mol\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}\quad \text{Molecular Weight }347.475\text{ g mol}

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds containing the benzothiazole structure can inhibit various bacterial and fungal strains. For instance, derivatives similar to the target compound have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Target Organism
Benzothiazole Derivative 10.03Staphylococcus aureus
Benzothiazole Derivative 20.06Streptococcus pyogenes
Benzothiazole Derivative 30.25Haemophilus influenzae

Anticancer Activity

The compound's anticancer potential has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For example, derivatives of benzothiazole have shown promising results in inhibiting the proliferation of melanoma cells (B16-F10) and human monocytic cell lines (U937, THP-1). Notably, compounds with similar structures demonstrated IC50 values indicating effective antiproliferative activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundIC50 (μM)Cell Line
Compound A16.23U937
Compound B17.94Etoposide (reference)
Compound C>20THP-1

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as NADPH oxidase, which is implicated in various diseases including cancer .
  • Interference with Cellular Signaling : The presence of morpholine suggests potential interactions with cellular signaling pathways that could modulate cell survival and proliferation.
  • Induction of Apoptosis : Some studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells, leading to decreased viability.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study 1 : A study evaluated a series of benzothiazole derivatives for their anticancer properties and found that specific substitutions led to enhanced activity against breast cancer cell lines.
  • Study 2 : Another investigation focused on the antibacterial properties against resistant strains of bacteria, demonstrating that certain modifications in the benzothiazole ring significantly improved efficacy.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step pathways, typically starting with benzo[d]thiazole and morpholine derivatives. A common approach includes:

  • Step 1 : Coupling of 5-methoxybenzo[d]thiazole-2-amine with a pyrazole-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF or dichloromethane .
  • Step 2 : Alkylation of the intermediate with 3-(morpholin-4-yl)propyl chloride under basic conditions (e.g., K₂CO₃) .
  • Step 3 : Hydrochloride salt formation via acidification .
    Optimization : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity (DMF vs. CH₂Cl₂), temperature (room temp vs. reflux), and stoichiometry. Monitor progress via TLC and HPLC .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry of the pyrazole and benzothiazole moieties. Key signals include pyrazole methyl groups (~δ 2.6 ppm) and methoxy protons (~δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₈ClN₅O₃S: 494.1 g/mol) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What solvent systems and purification techniques are effective for isolating the final product?

  • Solvent Choices : Polar aprotic solvents (DMF, DMSO) for coupling steps; chlorinated solvents (CH₂Cl₂) for acid-sensitive reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or preparative HPLC for high-purity isolation. Recrystallization from ethanol/water mixtures improves crystalline form .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR or Aurora A). The morpholine and benzothiazole groups may engage in hydrogen bonding and π-π stacking .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR Studies : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using Hammett or Craig plots .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in antiproliferative activity may arise from MTT vs. SRB assays .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
  • Structural Confirmation : Re-analyze batch purity via LC-MS; impurities like de-methylated byproducts (~10% abundance) may skew bioactivity .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., alkylation), improving heat dissipation and reproducibility .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce side products .
  • DoE for Scale-Up : Optimize parameters like mixing efficiency and reagent addition rates using fractional factorial designs .

Q. How does the compound’s stereoelectronic profile influence its reactivity in derivatization reactions?

  • Electrophilic Substitution : The electron-rich benzothiazole ring directs nitration to the para position relative to the methoxy group. Use HNO₃/H₂SO₄ at 0°C to minimize over-nitration .
  • Nucleophilic Attack : The morpholine nitrogen is susceptible to alkylation; protect with Boc groups during functionalization of the pyrazole core .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield RangeCritical Purity Check
1EDCI/HOBt, DMF, RT60-75%¹H-NMR (pyrazole CH₃)
2K₂CO₃, CH₃CN, 60°C50-65%HPLC (Rt = 8.2 min)
3HCl/Et₂O, 0°C85-90%Cl⁻ content (ion chromatography)

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolution
Overlapping NMR peaksUse 2D-COSY/HSQC to assign aromatic protons .
MS adduct formationOptimize ESI source parameters (e.g., desolvation temp) .
HPLC tailingAdd 0.1% TFA to mobile phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.